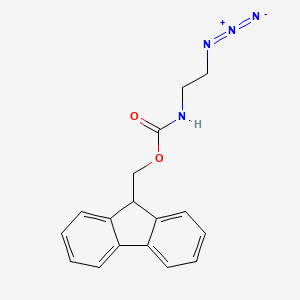

Fmoc-EDA-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOHZKBHUFSLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Fmoc-EDA-N3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a bifunctional linker and click chemistry reagent integral to modern bioconjugation, peptide synthesis, and drug development.[1][2] Its unique structure comprises three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethylenediamine (EDA) spacer, and a terminal azide (N3) group. This combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, providing a versatile "handle" for the subsequent, site-specific attachment of various molecules through highly efficient and bioorthogonal click chemistry reactions.[3][4] This guide provides an in-depth analysis of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

The Core Structure of this compound

The utility of this compound stems from its well-defined tripartite structure. Each component serves a distinct and crucial purpose in the synthesis and functionalization of biomolecules.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine of the EDA linker.[5] During solid-phase peptide synthesis, the Fmoc group prevents the amine from participating in unwanted side reactions. Its key feature is its stability to acidic conditions while being easily removable with a mild base, typically a piperidine solution, allowing for the stepwise elongation of a peptide chain.

-

EDA (Ethylenediamine) Linker: This short, flexible two-carbon spacer connects the Fmoc-protected amine to the azide group. It provides spatial separation between the peptide backbone (once incorporated) and the reactive azide, which can be crucial for ensuring efficient subsequent conjugation reactions by minimizing steric hindrance.

-

N3 (Azide) Group: The terminal azide is the reactive handle for "click chemistry." It is exceptionally stable under the standard conditions of Fmoc-based peptide synthesis, ensuring it remains intact until it is intentionally reacted. This functional group enables covalent ligation to molecules containing an alkyne or a strained-alkyne group, forming a stable triazole linkage.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including calculating molar equivalents for reactions and confirming product identity.

| Property | Value | Reference |

| CAS Number | 432507-62-5 | |

| Molecular Formula | C₁₇H₁₆N₄O₂ | |

| Molecular Weight | 308.33 g/mol | |

| Exact Mass | 308.127 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | 2 - 8 °C | |

| Common Synonyms | 1-azido-2-Fmoc-aminoethane; 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |

Key Reactions & Methodologies

This compound is primarily used as a building block to install an azide group onto a molecule, most commonly a peptide. This azide then serves as a reactive site for two main types of bioorthogonal "click" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common reaction involving the azide group is the CuAAC reaction, which joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, specificity, and favorable kinetics. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

Caption: The CuAAC reaction workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the SPAAC reaction is the preferred method. This reaction occurs between an azide and a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly specific ligation under physiological conditions.

Caption: The SPAAC (copper-free) reaction workflow.

Experimental Protocols

The following are generalized but detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry. Optimization may be required for specific peptide sequences and conjugates.

Workflow for Fmoc-SPPS Incorporation

This protocol outlines the manual solid-phase synthesis steps to incorporate the this compound linker into a peptide chain.

Caption: Workflow for incorporating this compound via SPPS.

Protocol Details:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) that has the first amino acid of your sequence already coupled. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the resin-bound peptide. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity).

-

Add a coupling reagent like HBTU (2.9 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: If more amino acids are to be added, return to step 2 for the next cycle. Otherwise, the azide-functionalized peptide is ready for on-resin modification or cleavage.

On-Resin CuAAC Protocol

This protocol is for conjugating an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.

-

Reagent Preparation:

-

Solution A (Alkyne): Dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.

-

Solution B (Copper Catalyst): Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) (1 equivalent) and a ligand such as THPTA (5 equivalents) in water.

-

Solution C (Reducing Agent): Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in water.

-

-

Reaction:

-

Add Solution A to the resin, followed by Solution B.

-

Initiate the reaction by adding Solution C to the mixture.

-

Agitate the reaction at room temperature for 12-24 hours, shielded from light.

-

-

Washing and Cleavage:

-

Wash the resin extensively with DMF, water, DCM, and methanol.

-

Cleave the final peptide conjugate from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

-

Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful and versatile chemical tool in the field of bioconjugation. Its structure is ideally suited for straightforward incorporation into peptides via established SPPS protocols, providing a gateway to a vast array of subsequent modifications through highly efficient and selective azide-alkyne cycloaddition reactions. By understanding its core structure and leveraging optimized experimental protocols, researchers can construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Fmoc-EDA-N3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a versatile bifunctional linker and building block extensively utilized in peptide synthesis, bioconjugation, and drug discovery. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The terminal azide (N3) group serves as a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise, site-specific introduction of a wide array of functionalities, including fluorophores, cytotoxic payloads, and polyethylene glycol (PEG) chains, onto peptides and other biomolecules.

This technical guide provides an in-depth overview of the chemical properties, specifications, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Core Chemical Properties and Specifications

This compound is a white crystalline powder that is stable under recommended storage conditions. The following tables summarize its key chemical and physical properties.

| Property | Value |

| Synonyms | 1-azido-2-Fmoc-aminoethane, 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |

| CAS Number | 432507-62-5 |

| Molecular Formula | C₁₇H₁₆N₄O₂ |

| Molecular Weight | 308.3 g/mol |

| Appearance | White crystalline powder |

| Purity (HPLC) | ≥99% |

| Melting Point | 99 - 101 °C |

| Storage Conditions | 2 - 8 °C |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an invaluable tool in a variety of applications:

-

Peptide Synthesis: It serves as a building block for the incorporation of an azide functionality at specific positions within a peptide sequence during Fmoc-based SPPS.[1]

-

Bioconjugation: The azide group allows for the attachment of various molecules to peptides and other biomolecules through click chemistry.[1]

-

Drug Delivery: this compound can be used to link therapeutic agents to targeting moieties, such as peptides or antibodies, to create drug delivery systems with enhanced specificity and efficacy.

-

Medical Imaging: The conjugation of imaging agents, like fluorescent dyes, to biomolecules is facilitated by the azide handle, enabling applications in diagnostics and molecular imaging.

Experimental Protocols

The following are representative protocols for the use of this compound in solid-phase peptide synthesis and subsequent click chemistry modification. These should be optimized for specific sequences and applications.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Methodology:

-

Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 2-3.9 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent desired Fmoc-amino acids to elongate the peptide chain.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the solution-phase click reaction of an azide-modified peptide with an alkyne-containing molecule.

Materials:

-

Azide-modified peptide (cleaved from the resin and purified)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent system (e.g., tBuOH/H₂O, DMSO/buffer)

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-peptide and a slight excess of the alkyne-molecule in the chosen solvent system.

-

-

Catalyst Addition:

-

Add the sodium ascorbate solution to the reaction mixture (final concentration typically 5-10 mM).

-

Add the CuSO₄ solution (final concentration typically 1-2 mM).

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by analytical techniques such as RP-HPLC or mass spectrometry.

-

-

Purification: Purify the resulting triazole-linked conjugate using standard chromatographic methods (e.g., RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-EDA-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-EDA-N3, or 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a valuable bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is labile under basic conditions, and a terminal azide (N3) group. This azide moiety serves as a chemical handle for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These characteristics make this compound an essential building block for the synthesis of modified peptides, bioconjugates, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound.

Core Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |

| Synonyms | This compound, 1-azido-2-Fmoc-aminoethane |

| CAS Number | 432507-62-5 |

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 308.33 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 99 - 101 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-azidoethanamine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The general synthetic scheme is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Fmoc-Cl

This protocol outlines a common method for the synthesis of this compound using Fmoc-Cl.

Materials:

-

2-Azidoethanamine hydrochloride

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of 2-Azidoethanamine Free Base:

-

Dissolve 2-azidoethanamine hydrochloride (1.0 eq) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent. The resulting solution contains the free base of 2-azidoethanamine and should be used immediately in the next step.

-

-

Fmoc Protection:

-

To the freshly prepared solution of 2-azidoethanamine in dichloromethane at 0 °C, add a solution of Fmoc-Cl (1.05 eq) in dichloromethane dropwise over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the organic layer with water (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude this compound is typically purified by flash column chromatography on silica gel.

An In-depth Technical Guide to the Mechanism of Action of Fmoc-EDA-N3 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-EDA-N3, or 1-azido-2-(Fmoc-amino)ethane, is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide group, enables the precise, site-specific incorporation of a bioorthogonal azide handle into a wide array of molecules, particularly peptides during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data on reaction parameters, and visualized workflows are presented to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this key reagent in the synthesis of advanced bioconjugates, including peptide-drug conjugates (PDCs), molecular probes, and functionalized biomaterials.

Core Mechanism of Action

The utility of this compound in bioconjugation is predicated on a two-stage mechanism: the incorporation of the linker into a target molecule and the subsequent bioorthogonal reaction of the azide moiety.

1.1. Incorporation of this compound

The Fmoc protecting group on the amine functionality of this compound makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] During SPPS, the Fmoc group is temporarily removed under mild basic conditions, typically with piperidine, to expose the free amine. This amine can then be coupled to the carboxylic acid of a growing peptide chain or another molecule of interest. This process allows for the precise, site-specific installation of the ethyl-azide linker at any desired position within a peptide sequence.[1]

1.2. Bioorthogonal "Click" Chemistry

The terminal azide group of the incorporated EDA-N3 linker serves as a bioorthogonal handle for subsequent conjugation reactions. The azide is chemically inert to most biological functional groups, ensuring that the conjugation reaction is highly specific and occurs only with its intended reaction partner.[2] this compound primarily participates in two types of "click" chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and reliable reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][] The reaction is typically fast and proceeds with high yields under mild, often aqueous, conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without the need for a catalyst. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Quantitative Data Presentation

While specific kinetic and yield data for this compound are not extensively published in direct comparative studies, the following tables provide representative quantitative data for the key bioconjugation reactions involving similar azide-containing linkers. These values offer a reasonable expectation of reaction performance under optimized conditions.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters for Azide-Containing Linkers

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |

| Typical Reaction Time | 1-4 hours | 2-24 hours |

| Yields | Generally >90% | Generally >85% |

| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |

Table 2: Representative Second-Order Rate Constants for SPAAC with Azide-Containing Molecules and DBCO

| Azide-Containing Molecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 3-azido-L-alanine | 0.304 | |

| Azidolysine derivative | ~0.1 | Inferred from similar structures |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following are detailed methodologies for the incorporation of an azide handle using an Fmoc-protected azide-containing building block and subsequent bioconjugation via CuAAC and SPAAC. These protocols are based on established procedures for similar molecules and can be adapted for this compound.

Protocol 1: Incorporation of an Azide Handle into a Peptide via Fmoc-SPPS

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids: Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

-

For this compound: Follow the same procedure as for standard amino acids.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

Materials:

-

Purified azide-functionalized peptide

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (as a co-solvent if needed)

Methodology:

-

Reagent Preparation:

-

Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

-

Catalyst Addition:

-

Add the CuSO₄ solution to the peptide/alkyne mixture to a final concentration of approximately 0.1 equivalents.

-

Add the THPTA ligand (typically 5 equivalents relative to copper).

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.5-1.0 equivalent.

-

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by HPLC or mass spectrometry.

-

Purification: Purify the final peptide conjugate by RP-HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

Materials:

-

Purified azide-functionalized peptide

-

DBCO- or BCN-functionalized molecule

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (as a co-solvent if needed)

Methodology:

-

Reaction Setup:

-

Dissolve the purified azide-functionalized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.

-

Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne). Keep the final DMSO concentration below 20%.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical application of this compound in studying a cellular signaling pathway.

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation toolbox. Its compatibility with standard Fmoc-based solid-phase peptide synthesis provides a straightforward and efficient method for the site-specific incorporation of a bioorthogonal azide handle. The subsequent high efficiency and specificity of CuAAC and SPAAC reactions enable the conjugation of a diverse range of functionalities, facilitating the development of sophisticated bioconjugates for research, diagnostics, and therapeutic applications. By understanding the core mechanisms of action and adhering to optimized experimental protocols, researchers can effectively leverage this compound to construct precisely defined and functional biomolecules to advance the frontiers of drug discovery and chemical biology.

References

Fmoc-EDA-N3: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-EDA-N3, or (9H-fluoren-9-yl)methyl (2-azidoethyl)carbamate, is a bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and peptide synthesis. Its utility is underpinned by the orthogonal reactivity of the azide moiety, which can participate in "click chemistry" reactions, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is labile under basic conditions. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications, ensuring homogenous reaction conditions and facilitating purification processes. This technical guide provides a summary of the available solubility data for this compound and outlines a general protocol for solubility determination.

Physicochemical Properties

This compound is a white crystalline powder with a molecular weight of 308.34 g/mol and a melting point in the range of 99-101 °C. Its chemical structure, featuring a large, nonpolar fluorenyl group and a more polar carbamate and azide functionality, dictates its solubility profile.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its common applications in solid-phase peptide synthesis (SPPS) and bioconjugation, as well as data from structurally similar compounds, a reliable qualitative and estimated quantitative solubility profile can be established.

The following table summarizes the solubility of this compound. It is important to note that the quantitative values for Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are based on the reported solubility of Fmoc-Succinimide (Fmoc-OSu), a structurally related compound, and should be considered as estimations.

| Solvent | Chemical Formula | Type | Solubility (at 20-25°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~25 mg/mL (estimated) | Commonly used as a solvent in peptide synthesis and bioconjugation reactions involving this compound. Forms a clear, colorless solution. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~20 mg/mL (estimated) | A good solvent for many polar and nonpolar compounds. Useful for preparing stock solutions. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Frequently used in peptide synthesis for resin washing and some coupling steps. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble | Another common solvent in peptide synthesis with similar properties to DMF. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderately Soluble | Often used in reversed-phase HPLC for purification. Solubility may be limited for high concentrations. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderately Soluble | A versatile solvent, though less polar than DMF or DMSO. |

| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | The protic nature of methanol can lead to lower solubility for the nonpolar Fmoc group. |

| Ethanol (EtOH) | C₂H₆O | Polar Protic | Sparingly Soluble | Similar to methanol, solubility is expected to be limited. |

| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic Fmoc group renders the molecule insoluble in aqueous solutions. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble | A nonpolar solvent in which this compound is not expected to dissolve. |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble | A nonpolar solvent in which this compound is not expected to dissolve. |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermostatically controlled shaker or water bath

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility.

Conclusion

This compound exhibits good solubility in common polar aprotic solvents used in organic synthesis and bioconjugation, such as DMF, DMSO, DCM, and NMP. Its solubility is limited in polar protic solvents and it is insoluble in nonpolar and aqueous media. For applications requiring precise concentrations, it is recommended that researchers experimentally verify the solubility in their specific solvent system using a protocol similar to the one outlined in this guide. This will ensure the reliability and reproducibility of their scientific findings.

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, therapeutic, and diagnostic applications.[1][] Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from its unique combination of stability under acidic conditions and facile removal under mild basic conditions, a property that provides the orthogonality crucial for the synthesis of complex peptides.[3][4] This technical guide provides a comprehensive overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis strategies.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] The synthesis is characterized by a repetitive cycle of deprotection, washing, and coupling steps.

Key Components:

-

Solid Support (Resin): Typically composed of polystyrene beads cross-linked with divinylbenzene, the resin is functionalized with a linker that determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the correct sequence of amino acid addition.

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent unwanted side reactions during synthesis. This orthogonality between the temporary Nα-Fmoc protection and the permanent side-chain protection is a fundamental advantage of the Fmoc strategy.

The general workflow of Fmoc SPPS is a cyclical process that allows for the controlled, stepwise elongation of the peptide chain.

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

The Chemistry of the Fmoc Group

The Fmoc group consists of a fluorene ring system attached to a methoxycarbonyl moiety. Its utility lies in the acidic nature of the proton at the C9 position of the fluorene ring.

Fmoc Protection of Amino Acids

Fmoc-protected amino acids are typically synthesized by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of forming dipeptide impurities.

Caption: General scheme for the protection of an amino acid with an Fmoc group.

Fmoc Deprotection: The Core of the SPPS Cycle

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, is used to abstract the acidic proton from the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide chain. The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.

Caption: Mechanism of Fmoc deprotection by piperidine.

A key advantage of the Fmoc group is that the DBF-piperidine adduct has a strong UV absorbance around 301 nm. This allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data related to common reagents and conditions.

Table 1: Common Fmoc Deprotection Reagents and Conditions

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | The most common and standard reagent. |

| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Helps to reduce the incidence of aspartimide formation. |

| Piperazine / DBU | 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | Not specified | An alternative to piperidine to avoid its use where restricted. |

| 4-methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | An alternative to piperidine. |

Table 2: Common Coupling Reagents for Fmoc SPPS

| Coupling Reagent | Additive | Molar Ratio (AA:Reagent:Additive) | Typical Coupling Time | Notes |

| HBTU / HATU | DIPEA | 1:0.95:2 | 30-60 minutes | Highly efficient aminium-based coupling reagents. |

| HCTU | DIPEA | 1:0.95:2 | 5-20 minutes | A guanidinium-based reagent, often faster than HBTU/HATU. |

| DIC / HOBt | HOBt | 1:1:1 | 60-120 minutes | A carbodiimide-based method, cost-effective but can lead to urea byproducts. |

| DIC / OxymaPure® | OxymaPure® | 1:1:1 | 30-60 minutes | Oxyma is a superior alternative to HOBt, reducing racemization. |

Table 3: Common Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High TFA |

| Asp, Glu | OtBu (tert-butyl ester) | High TFA |

| Cys, His, Asn, Gln | Trt (trityl) | High TFA |

| Lys, Trp | Boc (tert-butyloxycarbonyl) | High TFA |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | High TFA |

| TFA: Trifluoroacetic acid |

Key Experimental Protocols

The following are detailed, generalized protocols for the key steps in Fmoc SPPS. These should be optimized based on the specific peptide sequence, resin, and synthesizer used.

Protocol 1: Synthesis of Fmoc-Protected Amino Acids (via Fmoc-OSu)

-

Dissolution: Dissolve the free amino acid (1 equivalent) in a 10% solution of sodium carbonate in water.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the free amino acid is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extraction: Extract the Fmoc-amino acid with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

Protocol 2: A Single Cycle of Fmoc SPPS (Manual Synthesis)

This protocol outlines one cycle of deprotection and coupling.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (N,N-dimethylformamide) for washing

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HCTU, 3-5 equivalents)

-

Activation base: N,N-Diisopropylethylamine (DIPEA, 6-10 equivalents)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: If starting, swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the resin for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time with fresh solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent in DMF and adding DIPEA. Allow to react for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

A sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (ninhydrin test should be negative).

-

-

Cycle Repetition: The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Final Deprotection

-

Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Drying: Dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Scavengers are crucial to prevent re-attachment of cleaved protecting groups to sensitive residues like tryptophan and methionine.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc SPPS is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and ensuring the synthesis of high-purity peptides.

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization to form an aspartimide intermediate under basic conditions. This can lead to the formation of α- and β-aspartyl peptides.

-

Mitigation: Use of additives like HOBt or OxymaPure in the deprotection solution can suppress this side reaction. Alternatively, protecting groups for Asp that are more sterically hindering can be employed.

-

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic for sequences containing proline or glycine in the first two positions.

-

Mitigation: Using a sterically hindered resin like 2-chlorotrityl chloride resin can reduce this side reaction. Coupling a pre-formed dipeptide can also circumvent this issue.

-

-

Racemization: The chirality of amino acids can be compromised during the activation step, particularly for residues like histidine and cysteine.

-

Mitigation: The use of additives like HOBt or OxymaPure and avoiding excessive pre-activation times can minimize racemization.

-

-

Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain can hinder the access of reagents to the N-terminus, leading to deletion sequences.

-

Mitigation: Using chaotropic salts, special solvent mixtures (e.g., NMP or DMSO), or performing the synthesis at elevated temperatures can help disrupt aggregation. Real-time UV monitoring of Fmoc deprotection is also crucial to ensure complete removal before the next coupling step.

-

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the routine and automated production of complex peptides that are vital for research and drug development. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the synthesis in real-time have solidified its position as the preferred strategy for SPPS. A thorough understanding of the underlying chemistry, careful optimization of protocols, and awareness of potential side reactions will empower researchers to harness the full potential of Fmoc chemistry to achieve their synthetic goals.

References

The 'Click' Revolution: An In-depth Technical Guide to Azide-Based Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has transformed the landscape of chemical synthesis, bioconjugation, and materials science. Coined by K.B. Sharpless in 2001, this concept champions a suite of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of this chemical paradigm lies the use of azide compounds, which, when paired with alkynes, undergo highly efficient and specific cycloaddition reactions. This technical guide provides a comprehensive overview of azide-based click chemistry, focusing on its core principles, quantitative data, detailed experimental protocols, and key applications in research and drug development.

Core Principles of Click Chemistry

To be classified as a "click" reaction, a chemical transformation should ideally meet a stringent set of criteria. These include:

-

Modularity and Wide Scope: The reaction should be applicable to a broad range of substrates.

-

High Yields: The desired product should be formed in excellent to quantitative yields.

-

Stereospecificity: The reaction should proceed with high control over the stereochemical outcome.

-

Simple Reaction Conditions: The reaction should be insensitive to oxygen and water, ideally proceeding under mild, aqueous conditions.[2]

-

Readily Available Starting Materials: The reactants and reagents should be easily accessible.

-

Simple Product Isolation: Purification should be straightforward, often not requiring chromatography.[1]

The azide-alkyne cycloaddition is a prime example of a reaction that fulfills these criteria, making it a cornerstone of click chemistry.[3]

The Pivotal Role of Azides

The azide functional group (-N₃) is a key player in click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely bioorthogonal, meaning it does not readily react with biological molecules.[4] This inertness within complex biological systems allows for highly specific labeling and conjugation reactions. The reactivity of an azide in a click reaction is influenced by both electronic and steric factors:

-

Electronic Properties: Azides with electron-withdrawing substituents tend to exhibit faster reaction rates due to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy.

-

Steric Hindrance: Less sterically hindered azides generally react more readily as bulky groups can impede the approach of the alkyne.

Key Azide-Based Click Reactions

Two primary azide-alkyne cycloaddition reactions dominate the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer with a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.

The catalytic cycle of CuAAC is believed to involve the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper(III)-metallacycle. This intermediate then undergoes reductive elimination to yield the stable triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a copper-free alternative to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that leverages the high ring strain of cyclooctynes to react with azides. This reaction does not require a cytotoxic metal catalyst, making it ideal for applications in living systems. The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition, which significantly lowers the activation energy of the reaction.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The reaction proceeds through a single transition state to form the triazole product.

Quantitative Data and Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.

Reaction Yields and Kinetics

CuAAC reactions are generally characterized by very high yields, often quantitative, and rapid reaction rates. The reactivity in CuAAC is moderately influenced by the electronic properties of the azide and alkyne.

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 |

| Phenyl Azide | 1-Octyne | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |

| 1-Azidohexane | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | H₂O | 98 |

| 4-Azidoanisole | Phenylacetylene | CuI | THF | 85 |

| Tosyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 88 |

Table 1: Representative yields for CuAAC reactions with various azides. Data compiled from multiple sources.

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes exhibiting faster second-order rate constants.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 |

| DBCO | Benzyl Azide | ~0.6 - 1.0 |

| BCN | Benzyl Azide | ~0.06 - 0.1 |

| DIFO | Benzyl Azide | ~1.0 |

| DIBAC | Benzyl Azide | ~1.0 |

Table 2: Comparison of second-order rate constants for commonly used cyclooctynes in SPAAC. Rates can vary based on solvent and specific azide structure.

Biocompatibility

A major consideration for in vivo and live-cell applications is the cytotoxicity of the reaction components. The copper catalyst in CuAAC can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). The use of copper-chelating ligands can mitigate this toxicity. SPAAC, being catalyst-free, is generally considered more biocompatible.

| Method | Conditions | Cell Viability |

| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |

| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |

| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability |

Table 3: Comparative cytotoxicity of CuAAC and SPAAC.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for key applications.

General Protocol for CuAAC Bioconjugation

This protocol outlines a general procedure for labeling a protein with a fluorescent dye using CuAAC.

Materials:

-

Azide-modified protein

-

Alkyne-functionalized fluorescent dye

-

Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine stock solution (e.g., 100 mM in water, optional, to scavenge reactive byproducts)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized dye in the protein labeling buffer. A 2- to 10-fold molar excess of the dye is typically used.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is common.

-

Add the premixed catalyst solution to the protein-dye mixture. The final copper concentration is typically between 50 and 250 µM.

-

If using, add the aminoguanidine solution to a final concentration of 5 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

General Protocol for SPAAC Protein Labeling

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

-

Azide-modified protein

-

DBCO-functionalized molecule (e.g., fluorescent dye, biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving the DBCO reagent)

Procedure:

-

Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

-

In a reaction vessel, dissolve the azide-modified protein in the reaction buffer.

-

Add a 2- to 4-fold molar excess of the DBCO-reagent to the protein solution. The final concentration of DMSO should be kept below 5% (v/v).

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

Monitor the reaction progress using SDS-PAGE (observing a band shift) or mass spectrometry.

-

Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the excess DBCO-reagent.

Protocol for Oligonucleotide Labeling via CuAAC

This protocol details the labeling of an alkyne-modified oligonucleotide with a fluorescent dye azide.

Materials:

-

Alkyne-modified oligonucleotide

-

Fluorescent dye azide

-

Triethylammonium acetate buffer (2M, pH 7.0)

-

DMSO

-

Ascorbic acid stock solution (5 mM in water, freshly prepared)

-

Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

-

Add the triethylammonium acetate buffer to a final concentration of 0.2 M, followed by DMSO to 50% (v/v).

-

Add the dye azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide.

-

Add the ascorbic acid stock solution to a final concentration of 0.5 mM.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with inert gas, seal, and vortex thoroughly. Incubate at room temperature overnight.

-

Precipitate the labeled oligonucleotide using a 4-fold excess of 3% lithium perchlorate in acetone.

-

Centrifuge to pellet the conjugate, wash with acetone, and dry the pellet.

-

Purify the labeled oligonucleotide by RP-HPLC or PAGE.

Applications in Research and Drug Development

Azide-based click chemistry has found widespread applications across various scientific disciplines.

Bioconjugation and Labeling

Click chemistry is extensively used for the site-specific labeling of biomolecules, including proteins, nucleic acids, and glycans. This allows for the attachment of a wide range of probes, such as fluorescent dyes for imaging, biotin for affinity purification, and drug molecules for targeted delivery.

Drug Discovery and Development

In drug discovery, click chemistry facilitates the rapid synthesis of compound libraries for high-throughput screening. It is also a key technology in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

Elucidating Signaling Pathways

Metabolic labeling with azide- or alkyne-modified precursors allows for the study of dynamic cellular processes. For instance, the IMPACT (Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation) technique uses a clickable alcohol to report on the activity of phospholipase D (PLD), a key enzyme in lipid signaling pathways. The resulting functionalized lipids are then visualized via click chemistry, providing insights into PLD regulation and function.

Choosing the Right Click Chemistry Approach

The selection between CuAAC and SPAAC is a critical decision in experimental design. The following logical workflow can guide this choice.

Conclusion

Azide-based click chemistry has firmly established itself as an indispensable tool in the modern molecular sciences. The simplicity, efficiency, and orthogonality of the CuAAC and SPAAC reactions have enabled researchers to tackle complex challenges in biology, medicine, and materials science with unprecedented precision. As new generations of catalysts, ligands, and strained alkynes continue to be developed, the scope and power of click chemistry are poised to expand even further, promising exciting new discoveries and innovations in the years to come.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-EDA-N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-EDA-N3 (9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate), a versatile reagent widely utilized in peptide synthesis and bioconjugation through click chemistry.[1][2] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No: 432507-62-5), this document synthesizes information from SDSs of structurally similar Fmoc-protected and azide-containing compounds to establish best practices for safe handling and use.

Core Safety and Hazard Information

While specific quantitative toxicity and ecotoxicity data for this compound are not available, general precautions for handling fine chemicals of this class should be strictly followed. The primary hazards are associated with inhalation of dust, skin and eye contact, and potential reactivity of the azide group.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 432507-62-5 | [3][4][5] |

| Molecular Formula | C17H16N4O2 | |

| Molecular Weight | 308.33 g/mol | |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Melting Point | 99 - 101 °C | |

| Storage Temperature | 2-8 °C |

Potential Health Effects

Based on data for similar compounds, this compound may pose the following health risks:

-

Inhalation : May be harmful if inhaled and may cause respiratory tract irritation.

-

Ingestion : May be harmful if swallowed.

-

Skin Contact : May cause skin irritation.

-

Eye Contact : May cause eye irritation.

Chronic toxicity, carcinogenicity, and mutagenicity data are not available.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound.

| PPE Category | Recommendation | Rationale |

| Eye Protection | Safety glasses or goggles. | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a dust mask or respirator is advised. | Minimizes inhalation of airborne particles. |

| Body Protection | A lab coat should be worn. | Prevents contamination of personal clothing. |

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

General Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents, as these are conditions to avoid.

Storage

-

Store in a tightly closed container in a cool, dry place.

-

Recommended storage temperature is 2-8°C.

Experimental Protocols and Workflows

This compound is a key reagent in solid-phase peptide synthesis (SPPS) and click chemistry applications.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc protecting group is central to SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The general workflow involves a deprotection step followed by a coupling step.

Protocol for Fmoc Deprotection:

-

Swell the Fmoc-peptide resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF to cleave the Fmoc group.

-

The reaction releases a free amine on the peptide and a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy.

-

Wash the resin thoroughly with DMF to remove excess reagents.

Protocol for Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HCTU) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed to form a new peptide bond.

-

Wash the resin to remove unreacted reagents.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group on this compound allows for its conjugation to alkyne-containing molecules via CuAAC, a highly efficient and specific click chemistry reaction.

References

An In-depth Technical Guide to CAS Number 432507-62-5: Properties and Applications of Fmoc-EDA-N3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 432507-62-5, chemically known as 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate and commonly referred to as Fmoc-EDA-N3. This document details its chemical and physical properties, synthesis, and primary applications as a versatile bifunctional linker in bioorthogonal chemistry. Particular focus is given to its utility in peptide synthesis, bioconjugation, and the development of targeted therapeutics and molecular probes. Detailed experimental protocols for its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with examples of its application in studying cellular signaling pathways.

Core Properties and Specifications

This compound is a white crystalline powder that serves as a key reagent in organic synthesis and medicinal chemistry.[1] It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis (SPPS), and a terminal azide group, which is a versatile handle for "click chemistry" reactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 432507-62-5 | [1] |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate | [3] |

| Synonyms | This compound, 1-azido-2-Fmoc-aminoethane | [3] |

| Molecular Formula | C₁₇H₁₆N₄O₂ | |

| Molecular Weight | 308.3 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 99 - 101 °C | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | 2 - 8 °C |

Spectral Data

-

¹H NMR: Expected signals would include those for the fluorenyl group (multiple peaks in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the ethylenediamine linker, and the methylene protons adjacent to the azide and carbamate groups.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the ethylenediamine linker.

-

FT-IR: Key vibrational bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the characteristic strong, sharp asymmetric stretch of the azide group (N₃) typically found around 2100 cm⁻¹.

Synthesis and Experimental Protocols

Synthesis of this compound

A general, one-pot procedure for the synthesis of amides from 9-fluorenylmethyl carbamates can be adapted for the synthesis of this compound. A plausible synthetic route involves the reaction of 2-azidoethan-1-amine with Fmoc-chloride or a similar Fmoc-donating reagent in the presence of a base.

Diagram of the Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent for introducing an azide functionality into a molecule, which can then be "clicked" with an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., peptide synthesized with an this compound derivative)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent (e.g., DMF, DMSO, or aqueous buffer)

Procedure:

-

Dissolve the azide- and alkyne-containing molecules in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 50-100 µM).

-

If using, add the THPTA ligand.

-

Initiate the reaction by adding the sodium ascorbate solution (typically a 5-fold excess over copper).

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Purify the product using appropriate chromatographic techniques.

Diagram of the CuAAC Experimental Workflow

Caption: Workflow for a typical CuAAC "click" reaction.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for bioconjugation in living systems.

Materials:

-

Azide-functionalized molecule (e.g., peptide containing this compound)

-

Strained alkyne (e.g., dibenzocyclooctyne, DBCO, or bicyclononyne, BCN)

-

Biocompatible buffer (e.g., PBS pH 7.4)

Procedure:

-

Dissolve the azide-functionalized molecule in the biocompatible buffer.

-

Dissolve the strained alkyne in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer.

-

Mix the solutions of the azide and the strained alkyne. A slight molar excess of the strained alkyne is often used.

-

Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactants.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Purify the conjugate using size-exclusion chromatography or dialysis.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as a linker for the conjugation of various molecules, enabling a wide range of applications in research and drug development.

Peptide-Drug Conjugates (PDCs)

This compound can be incorporated into a peptide sequence during solid-phase synthesis. The resulting azide-functionalized peptide can then be conjugated to a small molecule drug via click chemistry. This approach allows for the targeted delivery of cytotoxic agents to cancer cells by conjugating them to peptides that bind to tumor-specific receptors.

Bioconjugation and Protein Labeling

This reagent facilitates the attachment of biomolecules to surfaces or other molecules. For instance, proteins can be labeled with probes such as fluorophores or biotin for imaging and detection purposes. The azide group provides a bioorthogonal handle that does not interfere with native biological functional groups.

Probes for Studying Signaling Pathways

By conjugating a peptide or small molecule inhibitor to a reporter molecule using this compound, researchers can create probes to study cellular signaling pathways. For example, a peptide that interacts with a specific kinase could be conjugated to a fluorescent dye. The resulting probe can be used to visualize the localization and dynamics of the kinase within the cell.

Example: Probing a Kinase Signaling Pathway

A peptide substrate for a specific kinase can be synthesized with an N-terminal this compound. This azido-peptide can then be conjugated to a fluorophore containing a terminal alkyne via CuAAC. This fluorescently labeled peptide can be used in cellular assays to monitor kinase activity. In the presence of the active kinase and ATP, the peptide will be phosphorylated. The phosphorylation event can be detected by various methods, such as using a phospho-specific antibody or by observing a change in the peptide's mobility in gel electrophoresis.

Diagram of a Kinase Activity Probe and its Role in a Signaling Pathway

Caption: Synthesis and application of a fluorescent probe to monitor kinase activity.

Conclusion

CAS number 432507-62-5, or this compound, is a valuable and versatile reagent for chemical biologists, medicinal chemists, and drug development professionals. Its combination of an Fmoc-protected amine and a reactive azide group makes it an ideal building block for the synthesis of complex biomolecular conjugates. The ability to use this linker in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with a robust toolkit for a wide range of applications, from the development of targeted cancer therapies to the creation of sophisticated probes for studying fundamental biological processes.

References

A Technical Guide to Fmoc-EDA-N3 for Introducing Azide Handles into Peptides

For Researchers, Scientists, and Drug Development Professionals